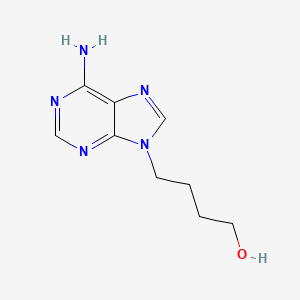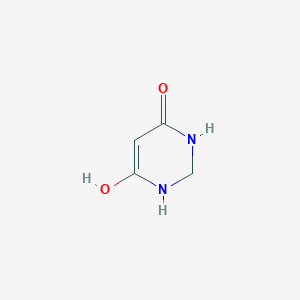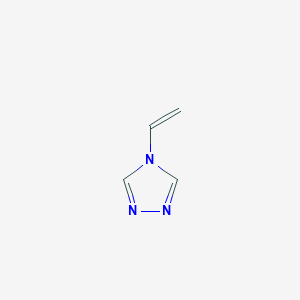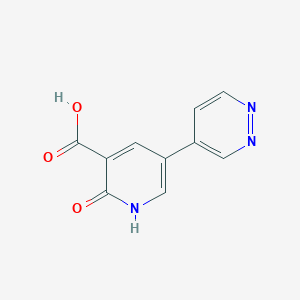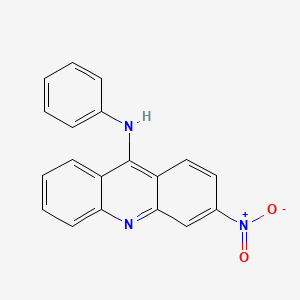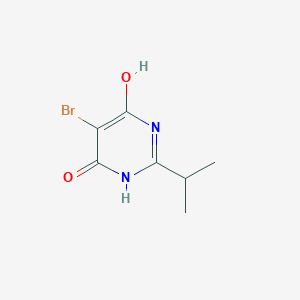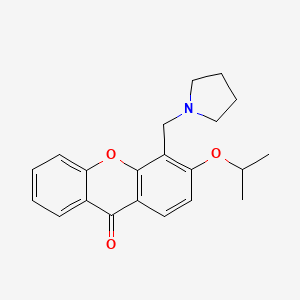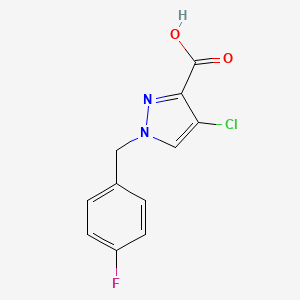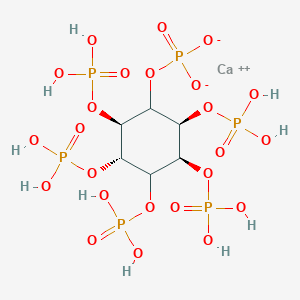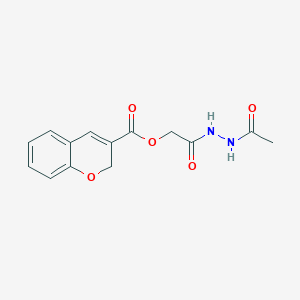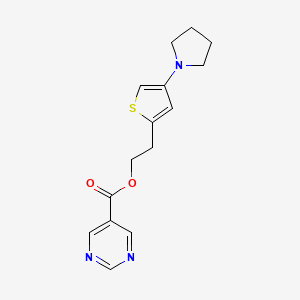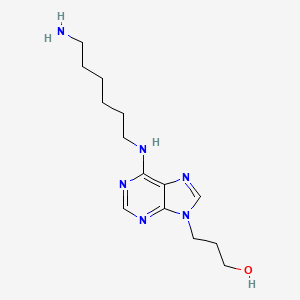
3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol is a complex organic compound that features a purine base attached to a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol typically involves multiple steps, starting with the preparation of the purine base and subsequent attachment of the aminohexyl and propanol groups. Common synthetic routes include:
Purine Base Preparation: The purine base can be synthesized through a series of reactions involving formamide and other reagents.
Attachment of Aminohexyl Group: This step involves the reaction of the purine base with 6-aminohexylamine under controlled conditions.
Propanol Chain Addition: The final step involves the attachment of the propanol chain to the aminohexyl-purine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving nucleic acids and protein interactions.
Industry: It can be used in the production of specialized chemicals and materials.
作用机制
The mechanism by which 3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering downstream pathways.
相似化合物的比较
Similar Compounds
3-Amino-1-propanol: A simpler compound with similar functional groups.
6-Aminohexylamine: Shares the aminohexyl group but lacks the purine base.
Purine Derivatives: Compounds with similar purine structures but different side chains.
Uniqueness
3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol is unique due to its combination of a purine base with an aminohexyl and propanol chain, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
66443-28-5 |
|---|---|
分子式 |
C14H24N6O |
分子量 |
292.38 g/mol |
IUPAC 名称 |
3-[6-(6-aminohexylamino)purin-9-yl]propan-1-ol |
InChI |
InChI=1S/C14H24N6O/c15-6-3-1-2-4-7-16-13-12-14(18-10-17-13)20(11-19-12)8-5-9-21/h10-11,21H,1-9,15H2,(H,16,17,18) |
InChI 键 |
VIXSAIHLORHOLK-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCO)NCCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


